Differential In Vivo Tumor Burden Reduction vs. In-Class EAC Reference
Nephtheoxydiol demonstrates in vivo cytotoxic activity, significantly reducing the tumor burden in an Ehrlich Ascites Carcinoma (EAC) mouse model. This effect is coupled with a preferential safety window, as the compound lacks cytotoxicity toward macrophages in the same in vivo system [1]. This contrasts with broad-spectrum cytotoxic analogs that often lack such cellular selectivity within a live host.
| Evidence Dimension | In Vivo Tumor Burden Reduction & Macrophage Safety |
|---|---|
| Target Compound Data | Shows significant in vivo cytotoxic activity against EAC model; no cytotoxicity towards macrophages in vivo. |
| Comparator Or Baseline | Generic cytotoxic sesquiterpenes or standard chemotherapeutics tested in the EAC model. |
| Quantified Difference | Not available as a precise numerical comparison; differentiated by a binary outcome of anti-tumor efficacy plus macrophage safety vs. typical toxicity profiles. |
| Conditions | In vivo EAC mouse model; macrophage viability assay. |
Why This Matters
This evidence suggests Nephtheoxydiol can selectively target tumor cells while sparing key immune cells, which is a critical differentiator for procurement in projects focused on reducing treatment-related immunosuppression and advancing in vivo proof-of-concept studies.
- [1] Data retrieved from a recognized chemical database entry on 107870-28-0, summarizing documented biological activities. Direct reference to the primary EAC study was not available for extraction. Specificity was verified against benchchems, evitachem, molecule, and vulcanchem exclusion lists. View Source
